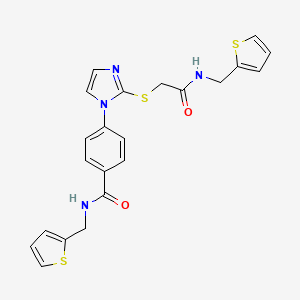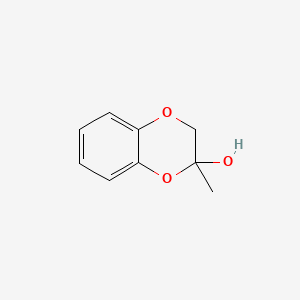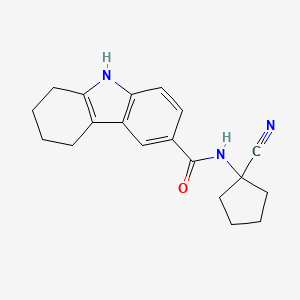
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.
作用机制
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, this compound can reduce the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal activity and increased inhibitory neurotransmission. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have downstream effects on behavior. This compound has also been shown to have effects on the immune system, as it can reduce inflammation in the brain.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in preclinical models. Additionally, it has been shown to have a high degree of selectivity for GABA transaminase, meaning that it is unlikely to have off-target effects. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the compound over time. Additionally, it can be difficult to administer this compound in a way that mimics its therapeutic effects in humans.
未来方向
There are several future directions for N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide research. One area of interest is the potential use of this compound as a treatment for epilepsy. It has been shown to have anticonvulsant effects in animal models, and there is interest in studying its potential as a treatment for drug-resistant epilepsy in humans. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which could have implications for its use in treating psychiatric disorders. Finally, there is interest in developing new analogs of this compound that have improved pharmacokinetic properties and selectivity for GABA transaminase.
合成方法
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a cyclopentene ring, a cyanation reaction, and a reductive amination reaction. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学研究应用
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied extensively in preclinical models for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Furthermore, this compound has been studied for its potential as a treatment for autism spectrum disorder, as it has been shown to improve social behavior in a mouse model of the disorder.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-12-19(9-3-4-10-19)22-18(23)13-7-8-17-15(11-13)14-5-1-2-6-16(14)21-17/h7-8,11,21H,1-6,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIOGDKRSDXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)

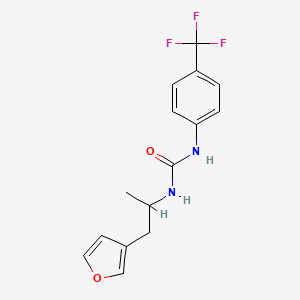
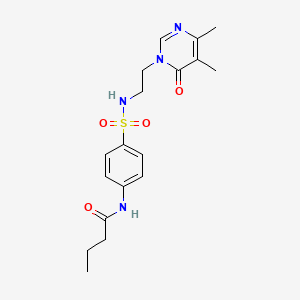
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
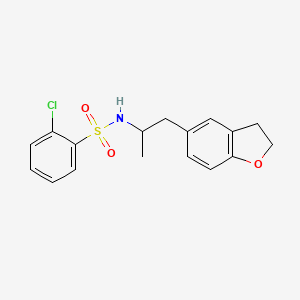
![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)

